Nature of anion-templated π+–π+ interactions†
Physical Chemistry Chemical Physics Pub Date: 2011-05-31 DOI: 10.1039/C1CP20348G
Abstract
Interaction between positively charged aromatic groups (π+–π+) is characterized by anti-parallel, displaced-stacked structures in the presence of counteranions. Binding energies of pyridinium, N-methylpyridinium and N-methylimidazolium dimers are much larger than that of
![Graphical abstract: Nature of anion-templated π+–π+ interactions](http://scimg.chem960.com/usr/1/C1CP20348G.jpg)
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Journal Name:Physical Chemistry Chemical Physics
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